tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate: is a chemical compound with the following properties:
CAS Number: 2060039-84-9
Molecular Formula: CHNO
Molecular Weight: 267.36 g/mol
Preparation Methods
The synthetic routes for this compound involve the following steps:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. it is synthesized through organic chemistry techniques.
Laboratory Synthesis: One common method involves the reaction of a suitable piperidine derivative with tert-butyl 2-formyl-3-methylcyclopropylcarbamate. The reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent.
Chemical Reactions Analysis
Reactivity: Tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems, potentially as a pharmacophore.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s unique features lie in its structure and potential applications
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-5-7-16(8-6-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3 |
InChI Key |
KQDKIIWORLRCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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